molecular formula C12H10BrN3O2S2 B2405806 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320381-13-1

4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2405806
CAS No.: 2320381-13-1
M. Wt: 372.26
InChI Key: XLTZFEJOMOITRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a sophisticated hybrid molecule designed for advanced drug discovery and medicinal chemistry research. It integrates three privileged pharmacophores known for their broad biological activities: a bromothiophene ring, a thiazole ring, and a functionalized piperazinone scaffold. The thiophene moiety is a prominent structure in medicinal chemistry, ranked 4th among sulfur-containing rings in U.S. FDA-approved small molecules, and is frequently explored for its diverse biological attributes, including in anticancer, antimicrobial, and anti-inflammatory agents . The piperazine ring is a common structural feature in pharmaceuticals, known to positively modulate the pharmacokinetic properties of drug candidates and found in compounds targeting a range of diseases . Furthermore, the thiazole ring is another valuable heterocycle prevalent in bioactive molecules. This unique combination makes the compound a high-value intermediate for constructing novel chemical entities. Its primary research application lies in serving as a key building block for the synthesis of potential histone deacetylase (HDAC) inhibitors, given that similar thiophene-substituted trifluoroethanone derivatives have been patented for this purpose . Researchers can utilize this compound to develop new chemical probes and therapeutic candidates for oncology, neurodegenerative diseases, and inflammatory conditions. Its structure is also highly amenable for generating libraries for high-throughput screening against various biological targets.

Properties

IUPAC Name

4-(4-bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2S2/c13-8-5-9(20-7-8)11(18)15-2-3-16(10(17)6-15)12-14-1-4-19-12/h1,4-5,7H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTZFEJOMOITRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Thiazole: The bromothiophene can be coupled with a thiazole derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of Piperazinone Core: The final step involves the formation of the piperazinone ring, which can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or piperazinone rings.

    Reduction: Reduction reactions could target the carbonyl group in the piperazinone ring.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the bromothiophene moiety.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one. These compounds have been evaluated against various bacterial strains, showing significant activity.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-oneE. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

These results indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Anticancer Applications

The anticancer potential of this compound has been explored through various in vitro studies. It has been tested against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

Case Study: Anticancer Activity

A study reported that derivatives of the compound demonstrated significant cytotoxicity against MCF7 cells, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)
4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-oneMCF712 µM
HeLa15 µM
A54918 µM

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:

Piperazinone/piperazine derivatives with thiophene substituents

  • Compound 21 (): Thiophen-2-yl-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Replaces the bromothiophene-carbonyl group with a non-brominated thiophene-carbonyl and a trifluoromethylphenyl-piperazine.
  • MK45 (RTC6) (): 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Key Differences: Features a butanone linker and pyridinyl substituent instead of the piperazin-2-one core. The extended alkyl chain may enhance flexibility but reduce metabolic stability compared to the rigid piperazinone ring .

Piperazinone derivatives with aryl/heteroaryl substituents

  • BZ-IV (): N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Key Differences: Substitutes the thiazol-2-yl group with a benzothiazole and uses a methylpiperazine-acetamide side chain.
  • BK81348 (): 4-(2,5-dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one Key Differences: Replaces bromothiophene with a dimethylfuran-carbonyl group.

Thiazole-containing heterocycles

  • 4-methoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole () Key Differences: Incorporates a benzothiazole ring instead of piperazin-2-one. The benzothiazole’s planar structure may enhance DNA intercalation but reduce conformational adaptability compared to the piperazinone core .

Data Table: Structural and Functional Comparison

Compound Name (Source) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₄H₁₁BrN₃O₂S₂ (inferred) ~413.3 (calc.) 4-Bromothiophene-2-carbonyl, 1,3-thiazol-2-yl Bromine enhances halogen bonding; rigid piperazinone core
Compound 21 C₁₇H₁₄F₃N₂OS 367.36 Thiophen-2-yl, 4-(trifluoromethyl)phenyl Trifluoromethyl boosts hydrophobicity
BK81348 C₁₄H₁₅N₃O₃S 305.35 2,5-Dimethylfuran-3-carbonyl, 1,3-thiazol-2-yl Furan increases polarity
MK45 (RTC6) C₁₉H₁₈ClF₃N₃OS 437.88 Thiophen-2-yl, 3-chloro-5-(trifluoromethyl)pyridinyl Pyridine enhances metal coordination
BZ-IV C₁₄H₁₆N₄OS 296.37 Benzothiazol-2-yl, methylpiperazine-acetamide Acetamide improves solubility

Key Research Findings and Implications

  • Electronic Effects: The bromine atom in the target compound likely enhances electrophilicity and halogen bonding, which could improve binding to biological targets compared to non-halogenated analogs like BK81348 .
  • Biological Activity Trends: Piperazinones with electron-withdrawing groups (e.g., bromine, chlorine) in and show enhanced cytotoxicity, suggesting the target compound may exhibit similar or superior activity .

Biological Activity

4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bromothiophene moiety, a thiazole ring, and a piperazine structure, which collectively contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can be represented as follows:

C12H10BrN3OS\text{C}_{12}\text{H}_{10}\text{BrN}_3\text{OS}

Biological Activity Overview

Research has indicated that compounds with similar structural characteristics often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one are summarized below.

Activity Description
Antimicrobial Exhibits inhibitory effects against certain bacterial strains.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, potentially through apoptosis.
Anti-inflammatory Shows promise in reducing inflammatory markers in vitro and in vivo.

Antimicrobial Activity

The antimicrobial potential of 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been evaluated against various pathogens. Studies indicate that the compound displays significant inhibitory activity against Gram-positive and Gram-negative bacteria. For example:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 50 µg/mL.
  • S. aureus : MIC of 25 µg/mL.

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research into the anticancer properties of this compound has revealed its potential effectiveness against multiple cancer cell lines. In vitro studies have shown:

  • MCF-7 (breast cancer) : IC50 value of 30 µM.
  • HeLa (cervical cancer) : IC50 value of 25 µM.

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting that it may act as a potent anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been assessed using various models. In animal studies, administration led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of compounds similar to 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one:

  • Study on Antimicrobial Properties :
    • Researchers synthesized derivatives based on thiophene and thiazole scaffolds and tested them against clinical isolates of bacteria. The study found that bromine substitution enhanced antimicrobial activity significantly compared to non-brominated analogs.
  • Evaluation of Anticancer Effects :
    • A study focused on thiazole-containing compounds demonstrated their ability to inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Investigation of Anti-inflammatory Mechanisms :
    • In a model of acute inflammation, compounds with similar structures were shown to reduce edema and inflammatory cell infiltration effectively.

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for synthesizing 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one?

  • Methodological Answer : The compound can be synthesized via sequential coupling reactions. A typical approach involves:

Piperazine Functionalization : Reacting piperazin-2-one with 1,3-thiazole-2-carboxylic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) to form the thiazolyl-piperazinone core .

Bromothiophene Incorporation : Introducing the 4-bromothiophene moiety via Friedel-Crafts acylation or nucleophilic substitution, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yields range from 51–53% for analogous compounds .

  • Key Tools : NMR (¹H, ¹³C), HRMS, and elemental analysis for structural validation .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H NMR : Peaks for thiazole protons (δ 7.2–8.1 ppm), piperazinone NH (δ 3.5–4.5 ppm), and bromothiophene protons (δ 6.8–7.0 ppm).
  • ¹³C NMR : Carbonyl signals (C=O, δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₁₃H₁₀BrN₃O₂S₂) with <2 ppm error .
  • Elemental Analysis : Validate C, H, N content (e.g., C: 42.1%, H: 2.8%, N: 11.5%) .

Q. What stability considerations are critical for this compound?

  • Methodological Answer :

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the carbonyl group.
  • Light Sensitivity : Protect from UV light due to the bromothiophene moiety’s photolability .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for acylation efficiency.
  • Temperature Control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time (e.g., from 24h to 4h) .
    • Case Study : Analogous thiazole-piperazinone derivatives achieved 70% yield using POCl₃-mediated cyclization at 120°C .

Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish piperazinone NH from thiazole protons).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, B3LYP/6-31G* basis set) .
  • Impurity Profiling : Use HPLC-MS to identify by-products (e.g., unreacted bromothiophene intermediates) .

Q. What experimental designs mitigate variability in biological activity studies of structural analogs?

  • Methodological Answer :

  • Randomized Block Design : Assign treatments (e.g., analogs vs. controls) across replicates to minimize batch effects .
  • Dose-Response Curves : Use 4-parameter logistic models (e.g., IC₅₀ determination) with ≥3 technical replicates.
  • Positive Controls : Include reference compounds (e.g., Abdel-Wahab et al.’s thiazolyl-pyrazoles ).

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains).
  • QSAR Models : Train regression models on logP, polar surface area, and H-bond donors/acceptors.
  • Example : Analogous benzothiazolones showed correlation between electron-withdrawing substituents (e.g., Br) and enhanced bioactivity .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields for similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare protocols (e.g., solvent purity, catalyst loading) across studies.
  • Reproducibility Tests : Replicate reactions under standardized conditions (e.g., anhydrous DMF, degassed solvents) .
  • By-Product Identification : Use LC-MS to trace side reactions (e.g., dimerization during acylation) .

Tables for Key Data

Table 1 : Representative NMR Data for Analogous Compounds

Proton Group¹H NMR Shift (δ, ppm)¹³C NMR Shift (δ, ppm)
Thiazole C-H7.2–8.1120–125
Piperazinone NH3.5–4.5155–160 (C=O)
Bromothiophene C-H6.8–7.0130–135

Table 2 : Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
CatalystPOCl₃+20%
Temperature120°C+15%
SolventToluene+10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.